Physicochemical Differentiation from the Parent 1,3‑Dimethylbenzimidazol‑2‑one Scaffold
The installation of the benzofuran‑2‑carbonyl group at C‑5 converts the core 1,3‑dimethyl‑2‑benzimidazolone scaffold (MW 162.19 g mol⁻¹, CLogP ≈ 0.87) into a substantially larger and more lipophilic entity, 903436‑19‑1 (MW 306.32 g mol⁻¹, LogP 2.77) [REFS‑1][REFS‑2]. This is a critical shift for membrane permeability and target engagement, as the parent scaffold alone lacks the molecular weight and lipophilicity typically required for bromodomain binding [REFS‑3].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 306.32 g mol⁻¹; LogP 2.77 |
| Comparator Or Baseline | 1,3‑Dimethyl‑1,3‑dihydro‑2H‑benzimidazol‑2‑one (CAS 3097‑21‑0): MW 162.19 g mol⁻¹; estimated CLogP ~0.87 |
| Quantified Difference | ΔMW = +144.13 g mol⁻¹; ΔLogP ≈ +1.9 units |
| Conditions | Predicted (ACD/Labs) LogP values; MW from vendor certificates of analysis [REFS‑1][REFS‑2]. |
Why This Matters
Procurement decisions must account for this large physicochemical divergence; the parent scaffold is unsuitable as a surrogate for any biological study requiring membrane permeability or bromodomain‑level affinity.
- [1] Palmer, W. S. et al. J. Med. Chem. 2016, 59 (4), 1440‑1454. https://doi.org/10.1021/acs.jmedchem.5b00405. View Source
